3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry for developing therapeutic agents. The compound is characterized by its unique structure, which includes an acetyl group and a difluorophenyl moiety, contributing to its potential reactivity and biological properties.
The compound can be classified under heterocyclic compounds due to its quinoline structure, which contains nitrogen in the ring. It is often synthesized for research purposes and evaluated for various biological activities, including antimicrobial and anticancer properties. The compound's IUPAC name is 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one, and it has a molecular formula of C17H13ClF2N2O.
The synthesis of 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one typically involves several steps:
The synthesis can also be optimized through microwave-assisted methods or other catalytic approaches to enhance yield and reduce reaction time .
The molecular structure of 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one can be represented as follows:
The compound's three-dimensional conformation can significantly affect its reactivity and biological interactions.
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one is capable of undergoing various chemical reactions:
The mechanism of action for 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets within biological systems. The compound can bind to various enzymes or receptors, inhibiting their activity and leading to desired biological effects such as antimicrobial or anticancer activity. The precise pathways depend on the specific application and biological context being studied.
3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one has several applications in scientific research:
The AKT/PI3K/mTOR and NF-κB signaling pathways represent interconnected molecular circuits that drive tumorigenesis through aberrant regulation of cellular survival, proliferation, and metastasis. In melanoma and diverse solid tumors, constitutive activation of these pathways enables cancer cells to evade apoptosis and develop therapeutic resistance. The quinolin-2(1H)-one scaffold has emerged as a privileged structure for designing inhibitors that simultaneously disrupt these pro-survival cascades. Structural analyses reveal that quinoline derivatives like 3-acetyl-6-chloro-4-(3,4-difluorophenyl)quinolin-2(1H)-one (PubChem CID: 52903770) possess optimal spatial geometry for interacting with key ATP-binding domains in kinases regulating these pathways [2] [5]. The 3,4-difluorophenyl substitution at the C4 position enhances hydrophobic penetration into the unique pocket formed by the DFG-out conformation of kinases—a critical feature for disrupting aberrant signaling in therapy-resistant cancers [2] [8].
Pathway | Oncogenic Role | Molecular Targets | Cancer Relevance |
---|---|---|---|
PI3K/AKT/mTOR | Regulates cell survival, metabolism, and proliferation | PI3K, AKT, mTOR, PDK1 | Melanoma, NSCLC, breast cancer |
Ras/Raf/MEK/ERK | Controls proliferation and differentiation | KRAS, BRAF, MEK1/2 | Melanoma (BRAF-mutant), pancreatic, colorectal |
NF-κB | Mediates inflammation and anti-apoptotic signals | IKKβ, p65/RelA | Inflammatory cancers, therapy resistance |
Receptor Tyrosine Kinases | Activates downstream pro-survival cascades | c-Met, EGFR, VEGFR | Angiogenesis, metastasis in solid tumors |
Single-target kinase inhibitors frequently succumb to compensatory pathway activation and acquired resistance in oncology. The structural versatility of the quinolin-2(1H)-one core enables strategic modifications for multi-kinase inhibition. Positional chemistry at C3 (acetyl group), C4 (aryl), and C6 (chloro) allows precise tuning of inhibitory profiles against parallel oncogenic kinases. The 3-acetyl moiety facilitates hydrogen bonding with methionine residues in kinase hinge regions (e.g., Met1160 in c-Met), while the 3,4-difluorophenyl group enhances hydrophobic contacts with allosteric pockets in both AKT and IKK kinases [2] [7]. Computational modeling indicates that chloro substitution at C6 induces a planar conformation in the quinoline ring, optimizing π-stacking interactions with Phe1223 in the DFG-out kinase conformation—a feature shared by clinical inhibitors like foretinib [2] [4]. This multi-targeted approach concurrently suppresses AKT phosphorylation and NF-κB nuclear translocation, inducing synthetic lethality in melanoma models with BRAF or PTEN mutations [5] [8].
Quinoline derivatives have demonstrated significant clinical success as multikinase inhibitors. FDA-approved agents like cabozantinib (4-phenoxyquinoline scaffold) validate the pharmacophoric requirement of a five-atom linker between quinoline and aryl domains for optimal kinase inhibition [2]. Structural analyses of foretinib (c-Met/VEGFR inhibitor) reveal that the quinoline nitrogen forms essential hydrogen bonds with Met1160, while the terminal aryl group occupies deep hydrophobic pockets [2]. The 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one prototype (Acta Crystallogr Sect E Struct Rep Online 2009;66:o228) established critical structure-activity relationship (SAR) foundations: crystallography demonstrated two distinct molecular conformers with phenyl-quinoline dihedral angles of 65.5° and 70.5°, influencing protein-ligand stacking interactions [1] [4]. Subsequent optimization replaced the phenyl group with 3,4-difluorophenyl to enhance potency against resistant kinases through fluorine-mediated polar interactions and improved membrane permeability [3] [6]. Patent WO2010026121A1 further corroborates the therapeutic rationale by claiming bicyclic quinoline derivatives inhibiting pro-survival kinases like Pim-1, which intersects with NF-κB signaling [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: